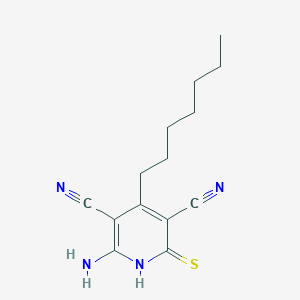

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile

Description

Properties

IUPAC Name |

2-amino-4-heptyl-6-sulfanylidene-1H-pyridine-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4S/c1-2-3-4-5-6-7-10-11(8-15)13(17)18-14(19)12(10)9-16/h2-7H2,1H3,(H3,17,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBNJXNDKXNFJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=C(C(=S)NC(=C1C#N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366031 | |

| Record name | CBMicro_014077 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662716 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

180537-92-2 | |

| Record name | CBMicro_014077 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile typically involves the reaction of malononitrile with cyanoacetamide or cyanothioacetamide. The reaction is carried out in the presence of a base such as piperidine, which facilitates the formation of the dihydropyridine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through crystallization or chromatography techniques to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile undergoes various types of chemical reactions, including:

Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitrile groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

Substitution: Alkyl halides, acyl chlorides, base such as triethylamine.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Primary amines.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Antiplasmodial Activity

One of the most significant applications of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is its potential as an antiplasmodial agent. Research indicates that this compound serves as a selective inhibitor of the plasmodial glycogen synthase kinase-3 (PfGSK-3), which is crucial for the proliferation of malaria parasites. The reported IC50 value for PfGSK-3 inhibition is approximately 0.48 µM, indicating strong potency against this target .

Sphingomyelinase Inhibition

Beyond its antiplasmodial properties, derivatives of thioxo-pyridine compounds have been explored for their ability to inhibit neutral sphingomyelinase (N-SMase). This enzyme plays a critical role in cellular signaling pathways related to apoptosis and inflammation. The inhibition of N-SMase can potentially lead to therapeutic effects in conditions such as cancer and neurodegenerative diseases .

Study on Antiplasmodial Efficacy

In a study published in Molecules, researchers synthesized various derivatives of this compound and tested their efficacy against Plasmodium falciparum. The results demonstrated that modifications to the compound's structure could enhance its inhibitory activity against both PfGSK-3 and the parasite itself. Some derivatives showed IC50 values significantly lower than the parent compound, indicating improved potency .

Sphingomyelinase Inhibition Research

Another study focused on the potential use of thioxo-pyridine derivatives as N-SMase inhibitors. The research highlighted that these compounds could modulate ceramide levels in cells, thereby influencing apoptosis and inflammatory responses. This suggests a broader application for this compound in treating conditions characterized by dysregulated sphingolipid metabolism .

Data Summary Table

Mechanism of Action

The mechanism of action of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. The amino and thioxo groups can form hydrogen bonds and interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The dicarbonitrile groups can also participate in coordination with metal ions, affecting various biochemical pathways.

Comparison with Similar Compounds

Physicochemical Properties

Reactivity and Derivative Formation

- Cyclization Reactions : 4-Phenyl analogs undergo facile cyclization with reagents like carbon disulfide or acetic anhydride to form fused heterocycles (e.g., triazoloquinazolines) . The heptyl group’s steric bulk may slow such reactions, favoring linear adducts over cyclic products.

- Schiff Base Formation: Pyridinones with amino groups react with aldehydes to form Schiff bases, as seen in coumarin hybrids (73% yield) . The heptyl chain’s electron-donating effect could stabilize imine intermediates.

ADMET and Bioavailability

The heptyl variant’s higher logP may improve blood-brain barrier penetration but increase metabolic clearance risks.

Biological Activity

6-Amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile is a compound belonging to the class of thioxo-dihydropyridines, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its mechanism of action and applications in treating various diseases.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the reaction of malononitrile with 2-cyanothioacetamide and an appropriate aldehyde in the presence of a base such as piperidine. The general procedure can be summarized as follows:

- Reagents : Malononitrile, 2-cyanothioacetamide, heptyl aldehyde.

- Catalyst : Piperidine.

- Solvent : Ethanol.

- Conditions : Reflux for several hours followed by purification steps.

Antimicrobial Activity

Research indicates that compounds similar to 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can inhibit pathogenic bacteria and fungi through mechanisms that disrupt cellular processes.

Antiparasitic Activity

One of the most notable biological activities of this compound is its effect on Plasmodium falciparum glycogen synthase kinase-3 (PfGSK-3). It has been reported that this compound acts as a selective inhibitor of PfGSK-3 with an IC50 value of approximately 0.48 µM . This enzyme is crucial for the asexual proliferation of the malaria parasite, making it a promising target for antimalarial drug development.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies suggest that modifications to the heptyl side chain can enhance its cytotoxicity and selectivity towards cancer cells .

The biological activity of 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine is believed to be mediated through multiple pathways:

- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways in parasites and cancer cells.

- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting their normal cell cycle progression.

- Reactive Oxygen Species (ROS) Generation : Increasing oxidative stress in target cells leading to cell death.

Case Study 1: Antimalarial Efficacy

A study conducted on various analogs of thioxo-dihydropyridines demonstrated that compounds with structural similarities to 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine showed potent antimalarial activity in vitro against P. falciparum strains . The results indicated a significant reduction in parasitemia levels when treated with these compounds.

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation evaluated the cytotoxicity of this compound against human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability, with IC50 values comparable to those of established chemotherapeutics . This highlights the potential for further development as an anticancer agent.

Data Summary

Q & A

Q. What are the optimized synthetic routes for 6-amino-4-heptyl-2-thioxo-1,2-dihydropyridine-3,5-dicarbonitrile and related derivatives?

The compound can be synthesized via multicomponent reactions involving aldehydes, malononitrile, and thiol derivatives. A general procedure involves:

- Reacting aldehyde derivatives (e.g., substituted benzaldehydes) with malononitrile and thiophenol in aqueous ethanol using DBU (1,8-diazabicycloundec-7-ene) as a catalyst at 55°C.

- Purification via crystallization or column chromatography (e.g., ethyl acetate/cyclohexane/methanol 5:5:1) to achieve yields ranging from 26% to 87%, depending on substituents .

- For alkyl-substituted derivatives (e.g., heptyl groups), adjusting reaction time and solvent polarity (e.g., ethanol/ether mixtures) improves crystallinity and purity .

Q. What characterization techniques are essential for confirming the structure of this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions and hydrogen bonding (e.g., NH protons resonate at δ 7.74 ppm in DMSO-d) .

- IR spectroscopy : Detection of functional groups like cyano (C≡N, ~2214 cm), thioxo (C=S, ~1200 cm), and amino (N–H, ~3300 cm) .

- Melting point analysis : Used to assess purity (e.g., 238–240°C for derivatives with cyclopropylmethoxy substituents) .

- Elemental analysis : Matches calculated and observed C/H/N/S ratios (e.g., Anal. Calcd for CHNOS) .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) studies predict:

- Electron distribution : Cyano and thioxo groups act as electron-withdrawing moieties, polarizing the pyridine ring and enhancing electrophilic reactivity at C-4 and C-6 positions .

- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps correlate with experimental UV-Vis spectra, providing insights into charge-transfer interactions in materials science applications .

- Solvent effects : Simulations in polar solvents (e.g., DMSO) align with NMR chemical shifts, validating hydrogen-bonding networks .

Q. What strategies resolve contradictions between theoretical predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?

- Dynamic effects : Include solvent and temperature corrections in DFT models to match experimental NMR shifts (e.g., DMSO-d simulations reduce deviations by 0.1–0.3 ppm) .

- Crystal packing analysis : X-ray diffraction (XRD) reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonds) that DFT may overlook, explaining discrepancies in melting points or solubility .

- Statistical validation : Use R values to assess correlation quality between computed and observed IR vibrational frequencies .

Q. How do structural modifications (e.g., alkyl chain length, aryl substituents) influence biological activity or enzyme interactions?

- Alkyl chain optimization : Heptyl groups enhance lipophilicity, improving membrane permeability in antiviral assays (e.g., EC reductions observed in derivatives with longer chains) .

- Aryl substituent effects : Electron-donating groups (e.g., ethoxy, allyloxy) increase binding affinity to enzyme active sites via hydrophobic and π-π interactions .

- Thiol vs. thioether substitutions : Thioxo (C=S) groups exhibit stronger hydrogen-bond acceptor capacity compared to thioethers, modulating kinase inhibition profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.